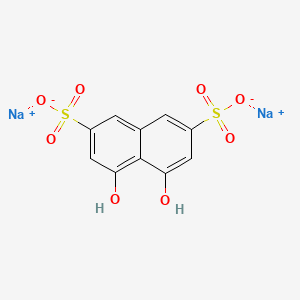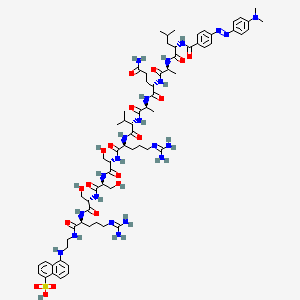
DABCYL-TNF-|A-EDANS (-4 to +6) (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DABCYL-TNF-|A-EDANS (-4 to +6) (human) is a fluorogenic substrate used in biochemical assays. It is designed for fluorescence resonance energy transfer (FRET) applications, where the cleavage of the substrate by specific proteases results in a measurable fluorescent signal.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DABCYL-TNF-|A-EDANS involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of DABCYL-TNF-|A-EDANS follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is purified and characterized using techniques such as mass spectrometry and HPLC to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
DABCYL-TNF-|A-EDANS primarily undergoes enzymatic cleavage reactions. The substrate is designed to be cleaved by specific proteases, resulting in the separation of the DABCYL and EDANS moieties, which leads to fluorescence.
Common Reagents and Conditions
Reagents: Proteases such as 3CLPro.
Conditions: The reactions are typically carried out in buffered solutions at physiological pH and temperature.
Major Products
The major product of the cleavage reaction is the fluorescent peptide fragment containing the EDANS moiety. The fluorescence can be measured at excitation/emission wavelengths of 355/538 nm .
Wissenschaftliche Forschungsanwendungen
DABCYL-TNF-|A-EDANS is widely used in various scientific research fields:
Chemistry: Used in the study of enzyme kinetics and protease activity.
Biology: Employed in assays to monitor the activity of viral proteases, particularly in the context of SARS-CoV and other coronaviruses.
Medicine: Utilized in drug discovery and development, especially for screening potential protease inhibitors.
Industry: Applied in the development of diagnostic assays and therapeutic research .
Wirkmechanismus
The mechanism of action of DABCYL-TNF-|A-EDANS involves FRET. In its intact form, the DABCYL moiety quenches the fluorescence of the EDANS moiety. Upon cleavage by a specific protease, the quenching is relieved, resulting in a fluorescent signal. This allows for the real-time monitoring of protease activity and the quantification of enzyme kinetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dabcyl-KTSAVLQSGFRKME-Edans: Another FRET-based substrate used for similar applications.
Dabcyl-LAQAVRSSSR-EDANS: A substrate for tumor necrosis factor (TNF)-α convertase (TACE).
Uniqueness
DABCYL-TNF-|A-EDANS is unique due to its specific design for human proteases and its application in studying viral proteases like 3CLPro. Its high sensitivity and specificity make it a valuable tool in both basic research and applied sciences .
Eigenschaften
Molekularformel |
C70H104N22O18S |
|---|---|
Molekulargewicht |
1573.8 g/mol |
IUPAC-Name |
5-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C70H104N22O18S/c1-37(2)33-51(85-60(99)41-19-21-42(22-20-41)90-91-43-23-25-44(26-24-43)92(7)8)64(103)81-39(5)58(97)82-50(27-28-56(71)96)62(101)80-40(6)59(98)89-57(38(3)4)68(107)84-49(17-12-30-79-70(74)75)63(102)86-53(35-94)66(105)88-54(36-95)67(106)87-52(34-93)65(104)83-48(16-11-29-78-69(72)73)61(100)77-32-31-76-47-15-9-14-46-45(47)13-10-18-55(46)111(108,109)110/h9-10,13-15,18-26,37-40,48-54,57,76,93-95H,11-12,16-17,27-36H2,1-8H3,(H2,71,96)(H,77,100)(H,80,101)(H,81,103)(H,82,97)(H,83,104)(H,84,107)(H,85,99)(H,86,102)(H,87,106)(H,88,105)(H,89,98)(H4,72,73,78)(H4,74,75,79)(H,108,109,110)/t39-,40-,48-,49-,50-,51-,52-,53-,54-,57-/m0/s1 |
InChI-Schlüssel |
NLLNLPZJUJVHNC-LWCIKLRKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


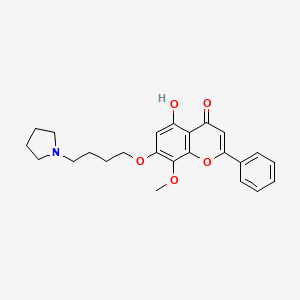
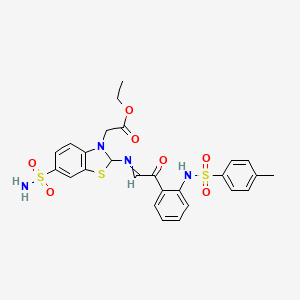
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
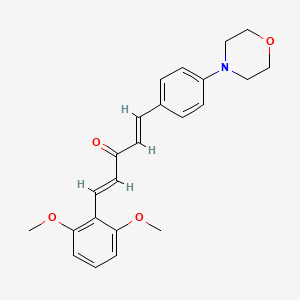
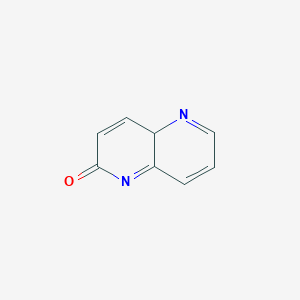
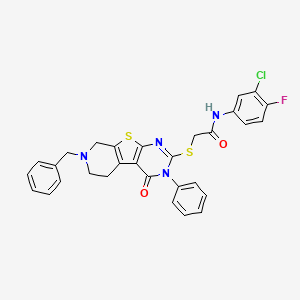
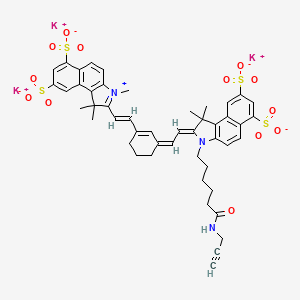
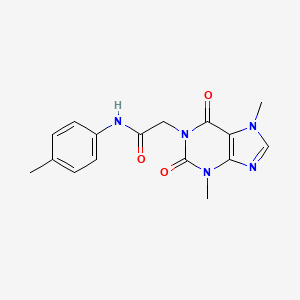
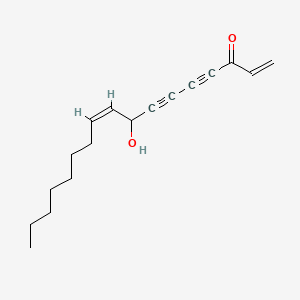
![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
